molecular formula C11H22N2O2 B2386722 N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide CAS No. 1600125-90-3

N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B2386722
CAS No.: 1600125-90-3
M. Wt: 214.309
InChI Key: KNXYOFKTUVRVFE-UHFFFAOYSA-N
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Description

N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, two methyl groups, and a carboxamide functional group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 2,6-dimethylmorpholine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as distillation or crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted products with new functional groups replacing the carboxamide group.

Scientific Research Applications

N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide can be compared with other morpholine derivatives, such as:

    N-tert-butylmorpholine: Lacks the additional methyl groups, resulting in different chemical and biological properties.

    2,6-Dimethylmorpholine: Does not have the tert-butyl and carboxamide groups, leading to variations in reactivity and applications.

    N-tert-butyl-4-morpholinecarboxamide: Similar structure but without the methyl groups, affecting its overall behavior and uses.

Properties

IUPAC Name

N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)15-8)10(14)12-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYOFKTUVRVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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